![molecular formula C7H7ClN2OS B1591930 2-Aminobenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-78-4](/img/structure/B1591930.png)
2-Aminobenzo[d]thiazol-6-ol hydrochloride
Overview
Description
2-Aminobenzo[d]thiazol-6-ol hydrochloride, also known as ABTOH, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Synthesis Analysis
The synthesis of 2-aminobenzothiazole derivatives, which include 2-Aminobenzo[d]thiazol-6-ol hydrochloride, has been a subject of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis
The molecular formula of 2-Aminobenzo[d]thiazol-6-ol hydrochloride is C7H7ClN2OS . Its molecular weight is 202.66 g/mol . The IUPAC name is 2-amino-1,3-benzothiazol-6-ol hydrochloride .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . These reactions often involve the use of 2-aminobenzothiazole as a starting material in the synthesis of biologically active compounds . The reactions are often carried out in the context of the concept of green synthesis, using water as a nontoxic and widely available solvent .Physical And Chemical Properties Analysis
2-Aminobenzo[d]thiazol-6-ol hydrochloride is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 202.66 g/mol . The compound is stored at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
2-Aminobenzo[d]thiazol-6-ol hydrochloride serves as a building block in the synthesis of complex molecular structures. For instance, it has been utilized in the synthesis of fused thiazolo[3,2-a]pyrimidinones, highlighting its role in expanding the repertoire of heterocyclic compounds for further chemical investigations and potential therapeutic applications. This synthetic approach underscores the compound's utility in constructing novel chemical entities with diverse biological and chemical properties (B. Janardhan et al., 2014).
Antitumor Activity
A significant area of research involving 2-Aminobenzo[d]thiazol-6-ol hydrochloride is its exploration for antitumor properties. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth. The compound has shown selective growth inhibitory properties against human cancer cell lines, indicating its relevance in the development of new anticancer agents. This research illuminates the compound's potential in contributing to cancer therapy and understanding the molecular basis of its antitumor effects (E. Kashiyama et al., 1999).
Corrosion Inhibition
The compound's application extends to the field of materials science, particularly in corrosion inhibition. Studies have demonstrated its efficacy as a corrosion inhibitor for steel in acidic media, providing insights into its practical applications in protecting metals from corrosion. This aspect of research not only showcases the chemical versatility of 2-Aminobenzo[d]thiazol-6-ol hydrochloride but also its potential utility in industrial applications related to metal preservation and longevity (G. Gece & S. Bilgiç, 2009).
Development of Sensors
Research has also explored the use of 2-Aminobenzo[d]thiazol-6-ol hydrochloride derivatives in the development of sensors. Specifically, its derivatives have been investigated for their applications in detecting heavy metal ions, demonstrating the compound's potential in environmental monitoring and safety. This line of research highlights its importance in creating tools for detecting harmful substances in various environments (Xi Cui et al., 2018).
Mechanism of Action
While the exact mechanism of action of 2-Aminobenzo[d]thiazol-6-ol hydrochloride is not specified in the search results, it is noted that 2-aminobenzo[d]thiazol-6-ol has antimicrobial, antioxidant, and anticancer properties . It may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
properties
IUPAC Name |
2-amino-1,3-benzothiazol-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQGGLVKPGDBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613387 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzo[d]thiazol-6-ol hydrochloride | |
CAS RN |
26278-78-4 | |
Record name | 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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